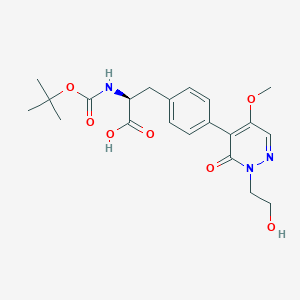
a4 Integrin receptor antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “a4 Integrin receptor antagonist 1” is a small molecule designed to inhibit the activity of the a4 Integrin receptor. Integrins are heterodimeric cell-surface receptors that play a crucial role in cell-cell adhesion and cellular functions through bidirectional signaling. The a4 Integrin receptor, in particular, is involved in various physiological processes, including inflammation, immune response, and cell migration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of a4 Integrin receptor antagonist 1 typically involves the construction of a heterocyclic core, followed by the introduction of various functional groups to enhance its binding affinity and selectivity. Common synthetic routes include:
Cyclization Reactions: Formation of the heterocyclic core through cyclization reactions.
Functional Group Introduction: Addition of functional groups such as amines, carboxylates, and hydroxyl groups to improve binding properties.
Purification: Purification of the final product using techniques like chromatography and recrystallization
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using high-throughput synthesis techniques, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
a4 Integrin receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another to modify the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting Agents: Such as halogens and alkylating agents
Major Products Formed
The major products formed from these reactions include various derivatives of the this compound, each with modified properties to enhance its efficacy and selectivity .
Wissenschaftliche Forschungsanwendungen
a4 Integrin receptor antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of integrins and their role in cellular processes.
Biology: Employed in research on cell adhesion, migration, and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting integrins
Wirkmechanismus
The mechanism of action of a4 Integrin receptor antagonist 1 involves binding to the a4 Integrin receptor and inhibiting its interaction with its natural ligands. This prevents the receptor from transmitting signals that promote cell adhesion and migration. The molecular targets and pathways involved include the inhibition of the interaction between the a4 Integrin receptor and its ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and mucosal vascular addressin cell adhesion molecule-1 (MAdCAM-1) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to a4 Integrin receptor antagonist 1 include other integrin receptor antagonists targeting different integrin subunits, such as:
- a5 Integrin receptor antagonists
- aV Integrin receptor antagonists
- b1 Integrin receptor antagonists
Uniqueness
The uniqueness of this compound lies in its specific targeting of the a4 Integrin receptor, which plays a critical role in inflammatory diseases and cancer. This specificity allows for more targeted therapeutic interventions with potentially fewer side effects compared to broader-spectrum integrin antagonists .
Eigenschaften
Molekularformel |
C21H27N3O7 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(2S)-3-[4-[2-(2-hydroxyethyl)-5-methoxy-3-oxopyridazin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C21H27N3O7/c1-21(2,3)31-20(29)23-15(19(27)28)11-13-5-7-14(8-6-13)17-16(30-4)12-22-24(9-10-25)18(17)26/h5-8,12,15,25H,9-11H2,1-4H3,(H,23,29)(H,27,28)/t15-/m0/s1 |
InChI-Schlüssel |
URESEGUVVXUPCQ-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)






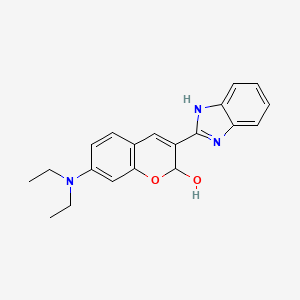

![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
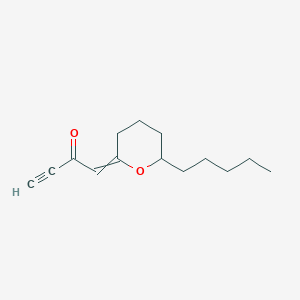
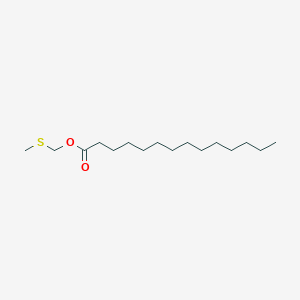
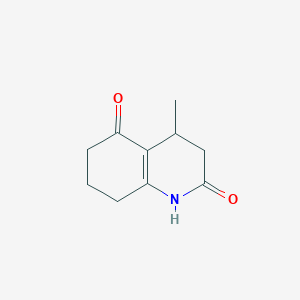
![Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]-](/img/structure/B12543732.png)
